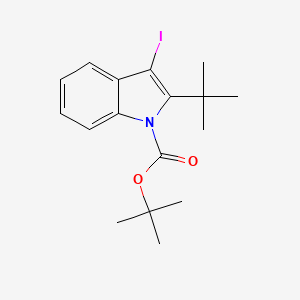
tert-Butyl 2-(tert-butyl)-3-iodo-1H-indole-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 2-(tert-butyl)-3-iodo-1H-indole-1-carboxylate: is a complex organic compound that features an indole core substituted with tert-butyl and iodine groups
Vorbereitungsmethoden
The synthesis of tert-Butyl 2-(tert-butyl)-3-iodo-1H-indole-1-carboxylate typically involves multiple steps. One common method includes the iodination of an indole derivative followed by the introduction of tert-butyl groups. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .
Analyse Chemischer Reaktionen
tert-Butyl 2-(tert-butyl)-3-iodo-1H-indole-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Oxidation and Reduction: The compound can undergo oxidation to form different oxidation states or reduction to remove the iodine atom.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
tert-Butyl 2-(tert-butyl)-3-iodo-1H-indole-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of tert-Butyl 2-(tert-butyl)-3-iodo-1H-indole-1-carboxylate involves its interaction with molecular targets through its indole core and substituent groups. The tert-butyl groups provide steric hindrance, affecting the compound’s reactivity and interaction with enzymes or receptors. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to tert-Butyl 2-(tert-butyl)-3-iodo-1H-indole-1-carboxylate include:
tert-Butyl 2-bromoacetate: Used as an intermediate in organic synthesis.
tert-Butyl isocyanide: Known for its reactivity and use in various chemical reactions.
tert-Butyl alcohol: The simplest tertiary alcohol with various industrial applications.
The uniqueness of this compound lies in its indole core and the combination of tert-butyl and iodine substituents, which provide distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C17H22INO2 |
|---|---|
Molekulargewicht |
399.27 g/mol |
IUPAC-Name |
tert-butyl 2-tert-butyl-3-iodoindole-1-carboxylate |
InChI |
InChI=1S/C17H22INO2/c1-16(2,3)14-13(18)11-9-7-8-10-12(11)19(14)15(20)21-17(4,5)6/h7-10H,1-6H3 |
InChI-Schlüssel |
XZCLAYFWHRFWCR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=C(C2=CC=CC=C2N1C(=O)OC(C)(C)C)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


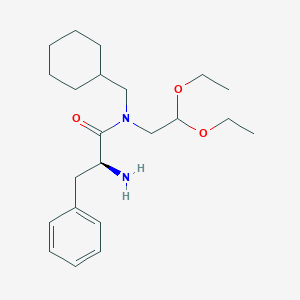
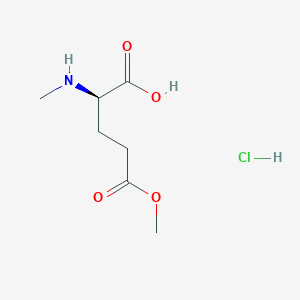
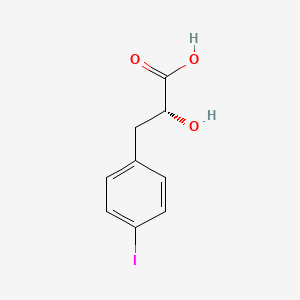
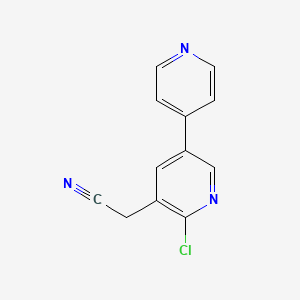
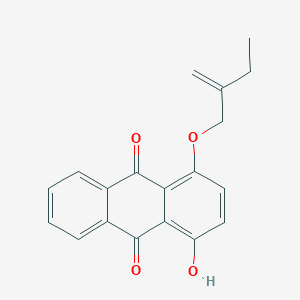
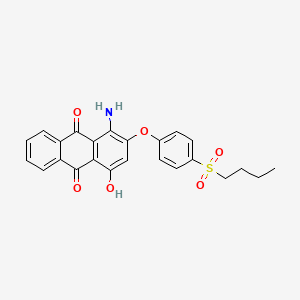


![[3,4'-Bipyridin]-5-amine, N-(2-pyrrolidinylmethyl)-](/img/structure/B13136218.png)
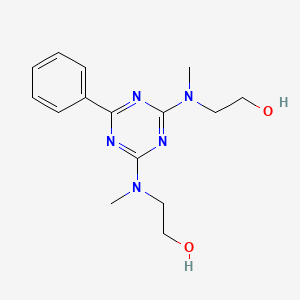
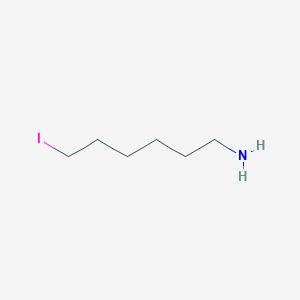
![3-[(4,6-Difluoro-1,3,5-triazin-2-yl)amino]benzene-1-sulfonic acid](/img/structure/B13136241.png)
![10,10-Dimethyl-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine](/img/structure/B13136245.png)

